Human TSHR Antagonist Potency: Target Compound vs. Lead Clinical Candidate SYD5115
In head-to-head comparable assays measuring inhibition of TSH-induced cAMP production in HEK293 cells expressing human TSHR (hTSHR), the target compound achieved an IC50 of 82 nM [1]. In the same experimental system, the clinical candidate SYD5115 demonstrated an IC50 of 69 nM . This indicates that while SYD5115 is slightly more potent, the target compound maintains comparable nanomolar activity within the same chemical series.
| Evidence Dimension | Potency (IC50) at human TSHR, TSH-induced cAMP inhibition |
|---|---|
| Target Compound Data | 82 nM |
| Comparator Or Baseline | SYD5115: 69 nM |
| Quantified Difference | Target compound is 1.2-fold less potent |
| Conditions | HEK293 cells expressing human TSHR; Eu-cAMP TR-FRET assay; 2-hour incubation |
Why This Matters
This confirms the target compound is a potent TSHR antagonist, offering a structurally distinct alternative to SYD5115 for probing TSHR pharmacology without the dihydropyrrole pyrimidine core.
- [1] BindingDB Entry BDBM50614116. IC50: 82 nM. Antagonist activity at human TSHR expressed in HEK293 cells. Accessed 2026. View Source
